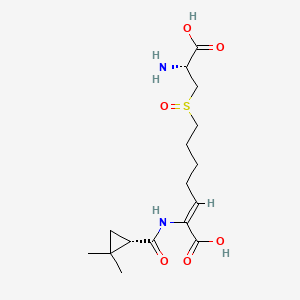
Cilastatin Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cilastatin Sulfoxide is a derivative of Cilastatin, a compound known for its role as a renal dehydropeptidase inhibitor. Cilastatin is commonly used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing its antibacterial efficacy . This compound, like its parent compound, is of interest in various scientific and medical fields due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin Sulfoxide typically involves the oxidation of Cilastatin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Cilastatin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Cilastatin to this compound using oxidizing agents.
Reduction: Reduction of this compound back to Cilastatin using reducing agents like sodium borohydride.
Substitution: Reactions involving the substitution of functional groups on the sulfoxide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, dichloromethane, low temperatures.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, and catalysts depending on the desired substitution.
Major Products
Oxidation: this compound.
Reduction: Cilastatin.
Substitution: Various substituted derivatives of this compound depending on the nucleophile used.
Applications De Recherche Scientifique
Cilastatin Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and as a tool for studying renal physiology.
Mécanisme D'action
Cilastatin Sulfoxide exerts its effects primarily by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics like imipenem. By inhibiting this enzyme, this compound prevents the breakdown of the antibiotic, thereby prolonging its antibacterial activity. The molecular targets include the active site of renal dehydropeptidase, where this compound binds and inhibits its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cilastatin: The parent compound, known for its role in inhibiting renal dehydropeptidase.
Imipenem: An antibiotic often used in combination with Cilastatin to prevent its degradation.
Relebactam: Another compound used in combination with imipenem and Cilastatin to enhance antibacterial efficacy.
Uniqueness
Cilastatin Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, Cilastatin. This functional group allows for additional chemical modifications and potential therapeutic applications that are not possible with Cilastatin alone .
Propriétés
Formule moléculaire |
C16H26N2O6S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
Clé InChI |
OJKHHRCFNCSSIA-BIWWWXBSSA-N |
SMILES isomérique |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
SMILES canonique |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


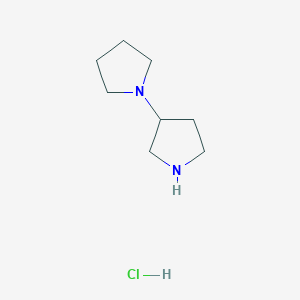
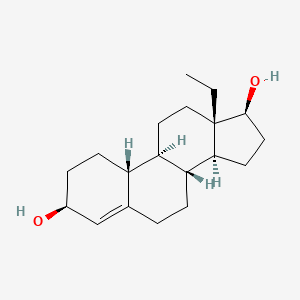

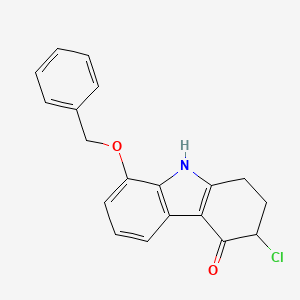
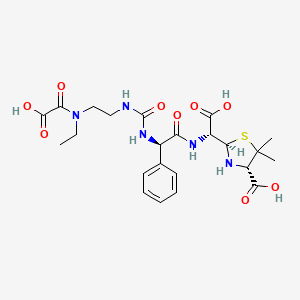
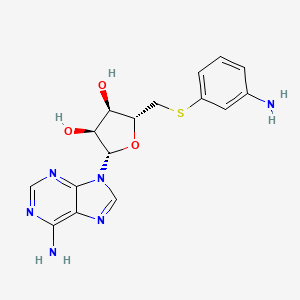
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)

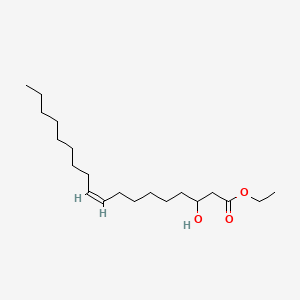

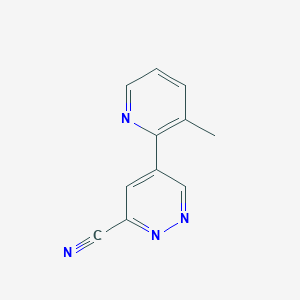
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
